molecular formula C16H15ClN4O2S B6767269 N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide

N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B6767269
M. Wt: 362.8 g/mol
InChI Key: VRDRKIJXSCQXPO-UHFFFAOYSA-N
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Description

N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole ring, a thiazole ring, and an oxolane ring

Properties

IUPAC Name

N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-21-13-9(17)4-2-5-10(13)19-16(21)20-14(22)11-8-24-15(18-11)12-6-3-7-23-12/h2,4-5,8,12H,3,6-7H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDRKIJXSCQXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)N=C1NC(=O)C3=CSC(=N3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzimidazole Ring: Starting with a precursor such as o-phenylenediamine, the benzimidazole ring can be formed through a cyclization reaction with a suitable carboxylic acid derivative.

    Introduction of the Chlorine Atom: Chlorination of the benzimidazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.

    Attachment of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction, where an oxolane derivative reacts with a suitable leaving group on the benzimidazole-thiazole intermediate.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(7-chloro-1-methylbenzimidazol-2-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide: shares structural similarities with other benzimidazole-thiazole derivatives.

    This compound: can be compared to compounds like benzimidazole-thiazole carboxamides and oxolane-thiazole derivatives.

Uniqueness

  • The unique combination of the benzimidazole, thiazole, and oxolane rings in this compound provides distinct chemical and biological properties.
  • Its specific substitution pattern and functional groups contribute to its unique reactivity and potential applications.

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